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Compound of Interest

Compound Name: Disperse orange 29

Cat. No.: B3427777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Disperse Orange 29 is a disazo disperse dye used in the textile industry. This technical guide

provides a comprehensive overview of its toxicological profile, compiling available data and

outlining standard experimental protocols for its assessment. A significant finding of this review

is the notable lack of empirical toxicological data for Disperse Orange 29 across several

critical endpoints. Consequently, this guide also incorporates information from structurally

similar analogue dyes to infer potential hazards. All quantitative data is presented in structured

tables, and key experimental workflows and metabolic pathways are visualized using diagrams.

Chemical and Physical Properties
Disperse Orange 29 is an organic substance with the primary function of coloring textiles.[1] A

summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of Disperse Orange 29
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Property Value Reference

Chemical Name
Phenol, 4-[[2-methoxy-4-[(4-

nitrophenyl)azo]phenyl]azo]-
[1]

CAS Number 19800-42-1 [2]

Molecular Formula C₁₉H₁₅N₅O₄ [2]

Molecular Weight 377.35 g/mol [2]

Physical State Solid, Dark brown powder [2]

Water Solubility < 41 µg/L at 20°C, pH 6.5 [2]

log Pow 5.2 [2]

Melting Point 225.7 °C [2]

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion
Specific toxicokinetic data for Disperse Orange 29 are not available. However, the metabolism

of azo dyes is generally well-characterized. The primary metabolic pathway involves the

reductive cleavage of the azo bond (-N=N-). This process is primarily carried out by

azoreductases produced by intestinal microbiota and, to a lesser extent, by hepatic enzymes.

[3] This cleavage results in the formation of aromatic amines, which are often the moieties

responsible for the toxic effects observed with azo dyes.[3] Given its low water solubility and

high partition coefficient (log Pow = 5.2), dermal absorption is expected to be low, though it

may be enhanced by carriers used in dyeing processes.[1] If ingested, the intestinal microflora

would likely metabolize Disperse Orange 29 into its constituent aromatic amines.
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Fig. 1: Generalized metabolic pathway of azo dyes in the gastrointestinal tract.

Toxicological Endpoints
Acute Toxicity
Limited data are available for the acute toxicity of Disperse Orange 29, as summarized in

Table 2. The available data suggest a low order of acute toxicity via the oral and dermal routes.

Table 2: Acute Toxicity of Disperse Orange 29

Test Species Route Value Reference

LD₅₀ Rat (female) Oral 4,529 mg/kg bw [2]

LD₀
Rat

(male/female)
Dermal

≥ 2,000 mg/kg

bw
[2]

Skin and Eye Irritation
No empirical data on the skin or eye irritation potential of Disperse Orange 29 were identified.

Safety Data Sheets consistently report "no data available" for these endpoints.[2]

Skin Sensitization
There are no specific studies on the skin sensitization potential of Disperse Orange 29.

However, several other disperse dyes are known skin sensitizers.[1] For instance, Disperse

Orange 3 has been identified as a sensitizer in clinical patch tests.[1] The potential for azo dyes

to cause skin sensitization is often attributed to the parent compound or its aromatic amine

metabolites.[4]

Standard methods for assessing skin sensitization potential include the Murine Local Lymph

Node Assay (LLNA) and the Guinea Pig Maximization Test (GPMT).
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Murine Local Lymph Node Assay (LLNA) Workflow
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Fig. 2: Simplified workflow for the Murine Local Lymph Node Assay (LLNA).

Murine Local Lymph Node Assay (LLNA) Protocol: The LLNA is the preferred method for in vivo

skin sensitization testing.[5] It involves the topical application of the test substance to the

dorsum of the ears of mice for three consecutive days. A vehicle control group is also included.

On day 6, the proliferation of lymphocytes in the draining auricular lymph nodes is measured,

typically by incorporating a radiolabelled nucleoside (e.g., ³H-methyl thymidine) or using non-

radioactive methods like BrdU incorporation. A stimulation index (SI) is calculated by dividing

the mean proliferation in the test group by the mean proliferation in the vehicle control group. A

substance is classified as a sensitizer if the SI is ≥ 3.[6]

Guinea Pig Maximization Test (GPMT) Protocol: The GPMT involves two phases: induction and

challenge.[5] During the induction phase, guinea pigs are exposed to the test substance via

both intradermal injection (with Freund's Complete Adjuvant to enhance the immune response)

and topical application. After a rest period, the animals are challenged with a non-irritating

concentration of the test substance applied topically. The skin reactions are scored at 24 and

48 hours after challenge. The incidence of positive reactions in the test group is compared to a

control group.[5]

Genotoxicity and Mutagenicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3427777?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Guinea_pig_maximisation_test
https://pubmed.ncbi.nlm.nih.gov/16938465/
https://en.wikipedia.org/wiki/Guinea_pig_maximisation_test
https://en.wikipedia.org/wiki/Guinea_pig_maximisation_test
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3427777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


No empirical data from standard genotoxicity assays (e.g., Ames test, in vitro chromosome

aberration test) were found for Disperse Orange 29. A screening assessment by Environment

Canada noted that predictions for carcinogenicity from the (Q)SAR program DEREK were

positive, while other models were inconclusive.[1]

A standard battery of in vitro tests is typically used to assess genotoxicity.

In Vitro Genotoxicity Testing Workflow

Assay Battery

Test Substance

Ames Test
(Bacterial Reverse Mutation)

In Vitro Chromosome
Aberration Test

In Vitro Mouse
Lymphoma Assay (TK+/-)

Positive Result

Gene Mutation

Negative Result

Clastogenicity Gene Mutation &
Clastogenicity

Click to download full resolution via product page

Fig. 3: Standard workflow for in vitro genotoxicity assessment.

Ames Test (Bacterial Reverse Mutation Assay) Protocol: This assay uses several strains of

Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or

tryptophan synthesis, respectively. The bacteria are exposed to the test substance in the

presence and absence of a metabolic activation system (S9 fraction from rat liver). Mutagens

may cause reverse mutations, allowing the bacteria to grow on a minimal medium lacking the

specific amino acid. For azo dyes, a modified protocol including flavin mononucleotide (FMN)

and a pre-incubation step is often necessary to facilitate azo reduction and detect mutagenic

aromatic amine metabolites.[7]
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In Vitro Mammalian Chromosome Aberration Test Protocol: This test evaluates the potential of

a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g.,

Chinese hamster ovary cells or human peripheral blood lymphocytes).[8] Cells are exposed to

the test substance with and without metabolic activation (S9). After treatment, cells are arrested

in metaphase, harvested, and chromosomes are examined microscopically for aberrations

such as breaks, gaps, and exchanges.[8]

Carcinogenicity
No long-term carcinogenicity studies on Disperse Orange 29 in animals have been conducted.

As mentioned previously, some in silico models predict a carcinogenic potential.[1] The

potential for azo dyes to be carcinogenic is often linked to the formation of carcinogenic

aromatic amines upon metabolic reduction.[1]

Carcinogenicity is typically assessed through long-term bioassays in two rodent species.

Two-Year Rodent Bioassay Protocol: Groups of animals (usually rats and mice) are exposed to

the test substance daily for a significant portion of their lifespan (e.g., 24 months for rats).[9]

Exposure is typically via the diet, drinking water, or gavage. A control group and at least three

dose levels are used. The highest dose should induce some toxicity but not significantly

shorten the lifespan. At the end of the study, all animals undergo a complete necropsy, and

tissues are examined histopathologically for the presence of neoplasms.[9]

Reproductive and Developmental Toxicity
No data are available on the reproductive or developmental toxicity of Disperse Orange 29.

OECD guidelines describe standardized protocols for assessing reproductive and

developmental toxicity.

OECD 421: Reproduction/Developmental Toxicity Screening Test: This is a screening study to

provide initial information.[10] Male and female rats are dosed for a period before mating,

during mating, and for females, through gestation and early lactation. Endpoints include effects

on gonadal function, mating behavior, conception, parturition, and early offspring development.

[10]
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OECD 416: Two-Generation Reproduction Toxicity Study: This is a more comprehensive study

where the test substance is administered to two generations of animals.[11] It evaluates effects

on all phases of the reproductive cycle, including sexual maturation of the offspring.[11]

Ecotoxicological Profile
Some data on the ecotoxicity of Disperse Orange 29 are available and are summarized in

Table 3.

Table 3: Ecotoxicity of Disperse Orange 29

Test Species Endpoint Value
Exposure
Duration

Reference

Acute Toxicity
Danio rerio

(Zebra fish)
LC₅₀ 2,364 mg/L 96 h [2]

Acute Toxicity
Daphnia

magna
EC₅₀ > 500 mg/L 48 h [2]

Algal

Inhibition

Pseudokirchn

eriella

subcapitata

EC₅₀ > 100 mg/L 72 h [2]

Algal

Inhibition

Scenedesmu

s subspicatus
EC₅₀ 6 mg/L 72 h [1]

Respiration

Inhibition

Activated

sludge
NOEC ≥ 1,000 mg/L 3 h [2]

Conclusion
The toxicological profile of Disperse Orange 29 is largely incomplete due to a significant lack

of empirical data for key human health endpoints, including skin/eye irritation, sensitization,

genotoxicity, carcinogenicity, and reproductive toxicity. The available acute toxicity data suggest

a low hazard. Ecotoxicity data indicate some potential for harm to aquatic organisms,

particularly algae. The primary toxicological concern for Disperse Orange 29, as with many

azo dyes, lies in its potential to be metabolized to aromatic amines, which may be carcinogenic

or have other toxic properties. Further research, following standardized testing protocols as
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outlined in this guide, is necessary to adequately characterize the risks associated with human

exposure to Disperse Orange 29. In the absence of such data, a precautionary approach and

reliance on data from structurally similar dyes are warranted for risk assessment purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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